1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine
Overview
Description
This compound is a piperazine derivative with a complex structure. It has a molecular formula of C19H28N2 and a molecular weight of 284.4 g/mol1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
Unfortunately, specific synthesis methods for “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” are not readily available in the literature. However, related compounds such as 4,4-dimethyl-2-cyclohexen-1-yl phenylcarbamate2 and 4,4-diphenyl-2-cyclohexen-1-one3 have been synthesized and studied. The synthesis of these related compounds might provide some insights into potential synthesis methods for the compound .Molecular Structure Analysis
The molecular structure of “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” is complex, involving a piperazine ring attached to a dimethyl-phenylcyclohexene group1. However, detailed structural analysis or 3D structure data for this specific compound is not readily available in the literature.
Chemical Reactions Analysis
Specific chemical reactions involving “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” are not readily available in the literature. However, related compounds such as 4,4-diphenyl-2-cyclohexen-1-one have been studied in electrohydrodimerization reactions3. These studies might provide some insights into potential reactions involving the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” are not readily available in the literature. However, it’s known that the compound has a molecular formula of C19H28N2 and a molecular weight of 284.4 g/mol1.Safety And Hazards
Specific safety and hazard information for “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine” is not readily available in the literature. However, related compounds such as 4,4-dimethyl-2-cyclohexen-1-one are known to cause skin and eye irritation, and may cause respiratory irritation4.
Future Directions
Given the limited information available on “1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine”, future research could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments would be crucial for its potential applications.
Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and analysis would be needed.
properties
IUPAC Name |
1-[(4,4-dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-19(2)9-8-17(15-21-12-10-20-11-13-21)18(14-19)16-6-4-3-5-7-16/h3-7,20H,8-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDXAFOYZVAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=CC=C2)CN3CCNCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139554085 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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